5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol
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Overview
Description
5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol: is an organic compound with the molecular formula C18H13NO. It is a member of the indeno[1,2-b]pyridine family, characterized by a fused ring system that includes both indene and pyridine moieties.
Mechanism of Action
Target of Action
It is known that this compound is used as an electron acceptor in the design of novel fluorescent isomers .
Mode of Action
The mode of action of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with triphenylamine (TPA), which acts as an electron donor . The substitution position of TPA on the compound is adjusted to form different isomers, which results in different molecular conformations and determines the luminescent behavior of these isomers .
Biochemical Pathways
The compound’s role as an electron acceptor in the formation of fluorescent isomers suggests that it may be involved in electron transfer processes .
Result of Action
The result of the action of this compound is the formation of fluorescent isomers with different luminescent behaviors . Some isomers exhibit thermally activated delayed fluorescence (TADF) with long fluorescence lifetimes, while others are normal fluorescent molecules . The photophysical properties of these isomers are determined by the substitution position of TPA on the compound .
Action Environment
The compound’s role in the formation of fluorescent isomers suggests that factors such as temperature and light conditions could potentially influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, where a boronic acid derivative is coupled with a halogenated indeno[1,2-b]pyridine precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce halogenated or aminated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the discovery of novel drugs .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and fluorescent dyes .
Comparison with Similar Compounds
5H-indeno[1,2-b]pyridin-5-one: A closely related compound with a ketone group instead of a hydroxyl group.
5-Phenyl-2,3,4,5-tetrahydro-4aH-indeno[1,2-b]pyridin-4a-ol: A reduced form of the compound with additional hydrogen atoms.
Uniqueness: 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is unique due to its specific structural arrangement, which combines the properties of both indene and pyridine rings.
Properties
IUPAC Name |
5-phenylindeno[1,2-b]pyridin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFAOMNSVCXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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